1-Amino-3-benzyloxy-propan-2-OL oxalate
Overview
Description
1-Amino-3-benzyloxy-propan-2-OL oxalate is a biochemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.27 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and an oxalate moiety.
Preparation Methods
The synthesis of 1-Amino-3-benzyloxy-propan-2-OL oxalate typically involves the reaction of 1-amino-3-benzyloxy-propan-2-ol with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Amino-3-benzyloxy-propan-2-OL oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The amino and benzyloxy groups can undergo substitution reactions, where other functional groups replace them. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The oxalate moiety can be hydrolyzed under acidic or basic conditions to yield the free acid and alcohol.
Scientific Research Applications
1-Amino-3-benzyloxy-propan-2-OL oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug development studies to understand the behavior of similar structures.
Mechanism of Action
The mechanism of action of 1-Amino-3-benzyloxy-propan-2-OL oxalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. The oxalate moiety can chelate metal ions, impacting metalloproteins and enzymes .
Comparison with Similar Compounds
1-Amino-3-benzyloxy-propan-2-OL oxalate can be compared with similar compounds such as:
1-Amino-3-benzyloxy-propan-2-ol: Lacks the oxalate moiety, making it less reactive in certain chemical reactions.
2-Amino-3-benzyloxy-propan-1-ol: Differs in the position of the amino group, which can affect its reactivity and interaction with biological targets.
1-Amino-2-benzyloxy-propan-3-ol:
Properties
IUPAC Name |
1-amino-3-phenylmethoxypropan-2-ol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.C2H2O4/c11-6-10(12)8-13-7-9-4-2-1-3-5-9;3-1(4)2(5)6/h1-5,10,12H,6-8,11H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYJENYXURSTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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